molecular formula C7H6BrFMg B1586998 4-Fluoro-2-methylphenylmagnesium bromide CAS No. 30897-90-6

4-Fluoro-2-methylphenylmagnesium bromide

Cat. No.: B1586998
CAS No.: 30897-90-6
M. Wt: 213.33 g/mol
InChI Key: OCGINFOPBMDLBD-UHFFFAOYSA-M
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Description

4-Fluoro-2-methylphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is widely utilized for forming carbon-carbon bonds. The compound has the molecular formula C7H6BrFMg and a molecular weight of 213.33 g/mol .

Preparation Methods

4-Fluoro-2-methylphenylmagnesium bromide is typically prepared through a Grignard reaction. This involves the reaction of 4-fluoro-2-methylbromobenzene with magnesium in the presence of anhydrous tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent the reagent from reacting with moisture or oxygen . The reaction conditions include refluxing the mixture for about an hour .

Chemical Reactions Analysis

4-Fluoro-2-methylphenylmagnesium bromide undergoes several types of chemical reactions:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.

    Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include carbonyl compounds, halides, and other electrophiles. The major products formed from these reactions are alcohols, substituted aromatics, and coupled products .

Scientific Research Applications

4-Fluoro-2-methylphenylmagnesium bromide is used extensively in scientific research and industrial applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a leaving group, facilitating the reaction .

Comparison with Similar Compounds

4-Fluoro-2-methylphenylmagnesium bromide is similar to other Grignard reagents such as phenylmagnesium bromide and methylmagnesium bromide. the presence of the fluoro and methyl groups in this compound makes it unique, providing different reactivity and selectivity in chemical reactions .

Similar compounds include:

Properties

IUPAC Name

magnesium;1-fluoro-3-methylbenzene-4-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGINFOPBMDLBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=CC(=C1)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30897-90-6
Record name Magnesium, bromo(4-fluoro-2-methylphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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